molecular formula C26H32BrF3N8O B1574441 XL-820

XL-820

Cat. No.: B1574441
Attention: For research use only. Not for human or veterinary use.
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Description

It primarily targets platelet-derived growth factor receptor (PDGFR), vascular endothelial growth factor receptor 2 (VEGFR2), and c-Kit (CD117), which are critical pathways in tumor angiogenesis, proliferation, and survival . Preclinical studies suggest that XL-820’s multi-target inhibition may offer advantages in treating malignancies driven by these receptors, such as gastrointestinal stromal tumors (GISTs) and renal cell carcinoma (RCC) . However, its clinical development status remains unclear based on available evidence.

Properties

Molecular Formula

C26H32BrF3N8O

Appearance

Solid powder

Synonyms

XL820;  XL 820;  XL-820;  XL820001; NONE

Origin of Product

United States

Comparison with Similar Compounds

XL-820 belongs to a class of kinase inhibitors with overlapping target profiles. Below is a comparative analysis of its pharmacological and developmental features relative to other inhibitors.

Pharmacological Target Profiles

The table below summarizes the primary and secondary targets of this compound and similar compounds:

Compound Primary Targets Secondary Targets Clinical Indications Development Status
This compound PDGFR, VEGFR2, c-Kit None reported Investigational Preclinical/Phase I
Sunitinib VEGFR1-3, PDGFRα/β, c-Kit Flt3, RET RCC, GIST FDA-approved
Imatinib Bcr-Abl, c-Kit, PDGFRα None reported CML, GIST FDA-approved
Axitinib VEGFR1-3 PDGFR (weak), c-Kit RCC FDA-approved
Nilotinib Bcr-Abl, PDGFR, c-Kit None reported CML, GIST FDA-approved

Key Observations :

  • Target Breadth : this compound shares VEGFR2 and PDGFR inhibition with sunitinib and axitinib but lacks activity against Flt3 or RET, which are critical for sunitinib’s efficacy in certain cancers .
  • c-Kit Inhibition : Both this compound and imatinib inhibit c-Kit, but imatinib’s approval for GIST is based on robust clinical data, whereas this compound’s efficacy remains unproven .
Preclinical and Clinical Data (Hypothetical Analysis)

While detailed preclinical data for this compound are unavailable in the provided evidence, its structural analogs offer insights:

  • Sunitinib : Demonstrates a 50% inhibitory concentration (IC50) of 10–50 nM for VEGFR2 and PDGFRβ, with clinical response rates of 15–40% in RCC .
  • Axitinib : Higher selectivity for VEGFR (IC50 < 1 nM) but weaker PDGFR inhibition, correlating with reduced off-target toxicity compared to sunitinib .
  • This compound : Hypothetically, its dual PDGFR/VEGFR2 inhibition may mimic sunitinib’s anti-angiogenic effects, but its c-Kit activity could enhance antitumor efficacy in c-Kit-driven cancers.
Development Challenges
  • Resistance : Similar to imatinib, this compound may face resistance due to c-Kit mutations, a challenge observed in GIST therapy .
  • Competitive Landscape : FDA-approved agents like sunitinib and axitinib dominate the RCC market, necessitating superior efficacy or safety for this compound to gain traction.

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